Cas no 1599432-41-3 (2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances handling and storage compared to boronic acids, while the fluorine and methoxy substituents on the phenyl ring offer regioselective control in coupling reactions. The tetramethyl backbone improves solubility in organic solvents, facilitating use in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex biaryl systems. Its high purity and consistent reactivity make it a reliable choice for precision synthesis.
2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1599432-41-3 structure
Product Name:2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1599432-41-3
MF:C13H18BFO3
MW:252.090
MDL:MFCD16996294
CID:4551851
PubChem ID:72221147
Update Time:2025-06-07

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-6-methoxyphenylboronic acid pinacol ester
    • 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AKOS027425732
    • EN300-1074122
    • MB20419
    • 1599432-41-3
    • E76712
    • CS-0153874
    • 2-FLUORO-6-METHOXYBENZENEBORONIC ACID PINACOL ESTER
    • Z2050012054
    • 2-Fluoro-6-methoxybenzeneboronic acid pinacol ester, 96%
    • MFCD16996294
    • BS-51096
    • 2-(2-Fluoro-6-methoxy-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD16996294
    • Inchi: InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(15)7-6-8-10(11)16-5/h6-8H,1-5H3
    • InChI Key: CSXSULPDIWBLHT-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(C2=C(C=CC=C2OC)F)O1

Computed Properties

  • Exact Mass: 252.1333028g/mol
  • Monoisotopic Mass: 252.1333028g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019064115-250mg
2-Fluoro-6-methoxyphenylboronic acid pinacol ester
1599432-41-3 97%
250mg
680.00 USD 2021-05-31
Alichem
A019064115-500mg
2-Fluoro-6-methoxyphenylboronic acid pinacol ester
1599432-41-3 97%
500mg
980.00 USD 2021-05-31
Alichem
A019064115-1g
2-Fluoro-6-methoxyphenylboronic acid pinacol ester
1599432-41-3 97%
1g
1,685.00 USD 2021-05-31
TRC
F599385-10mg
2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1599432-41-3
10mg
$ 50.00 2022-06-04
TRC
F599385-50mg
2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1599432-41-3
50mg
$ 65.00 2022-06-04
TRC
F599385-100mg
2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1599432-41-3
100mg
$ 80.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AY778-1g
2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1599432-41-3 97%
1g
826.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AY778-50mg
2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1599432-41-3 97%
50mg
91.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AY778-200mg
2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1599432-41-3 97%
200mg
206.0CNY 2021-07-15
abcr
AB504244-5 g
2-Fluoro-6-methoxybenzeneboronic acid pinacol ester, 96%; .
1599432-41-3 96%
5g
€326.70 2023-04-18

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1599432-41-3)2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A1132234
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:31
Price ($):247.0
Email:sales@amadischem.com

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

Additional information on 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1599432-41-3) and Its Applications in Modern Chemical Biology

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by the CAS number 1599432-41-3, is a sophisticated organoboron compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of pinacol boranes, characterized by its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry. The presence of both fluoro and methoxy substituents on the aromatic ring introduces unique electronic and steric properties, which are leveraged in various biochemical applications.

The structural motif of 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is particularly intriguing due to its potential in cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures, which are essential for the development of novel therapeutic agents. The boronic ester functionality allows for efficient participation in Suzuki-Miyaura couplings, a cornerstone reaction in modern drug discovery. This capability has been exploited in recent studies aimed at developing small-molecule inhibitors targeting intricate biological pathways.

In recent years, there has been a surge in research focused on leveraging fluoroaromatic compounds to enhance drug efficacy and metabolic stability. The fluoro group at the 2-position of the phenyl ring in this compound imparts favorable pharmacokinetic properties, including improved lipophilicity and resistance to enzymatic degradation. Such attributes are critical for designing drugs with prolonged half-lives and reduced off-target effects. Notably, studies have demonstrated the utility of this compound in generating fluorinated analogs of existing pharmaceuticals, which exhibit superior pharmacological profiles.

The methoxy group at the 6-position further modulates the electronic properties of the aromatic system, influencing both reactivity and binding affinity. This substitution pattern has been strategically employed in medicinal chemistry to fine-tune interactions with biological targets. For instance, recent investigations have highlighted its role in developing kinase inhibitors, where the combination of fluoro and methoxy groups enhances binding to protein active sites. Such findings underscore the compound's significance as a building block for next-generation therapeutics.

Advances in computational chemistry have further amplified the utility of 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Molecular modeling studies have revealed insights into its interaction with biological targets at an atomic level. These simulations have guided the optimization of synthetic routes and predicted novel derivatives with enhanced bioactivity. The integration of experimental data with computational predictions has accelerated the discovery pipeline for drug candidates derived from this compound.

The stability imparted by the tetramethyl substituents on the dioxaborolane core is another key feature that makes this compound indispensable in synthetic applications. Unlike less stable boronic acids or halides, pinacol boranes exhibit remarkable resistance to hydrolysis under ambient conditions. This stability ensures high yields and purity during multi-step syntheses, reducing waste and improving cost-efficiency. Such attributes are particularly valuable in large-scale pharmaceutical manufacturing where reproducibility is paramount.

Recent breakthroughs in biocatalysis have also opened new avenues for utilizing 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Enzymatic approaches have been developed to facilitate selective functionalization at specific positions within the molecule. These methods align with green chemistry principles by minimizing hazardous byproducts and enhancing atom economy. The ability to perform selective modifications under mild conditions has broadened the scope of applications for this compound in fine chemical synthesis.

The versatility of CAS No. 1599432-41-3 extends beyond pharmaceuticals into materials science and agrochemicals. Its reactivity with various electrophiles allows for the construction of complex polymers and functional materials with tailored properties. In agrochemical research, derivatives of this compound have shown promise as intermediates for developing novel pesticides with improved environmental compatibility. Such interdisciplinary applications highlight its broad utility as a chemical scaffold.

Future directions in research involving 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include exploring its role in photopharmacology and targeted drug delivery systems. The unique electronic properties induced by fluorine substitution make it an attractive candidate for designing photosensitizers or probes for cellular imaging. Additionally, advances in nanotechnology have enabled its incorporation into nanocarriers designed for site-specific drug release—a strategy that could revolutionize therapeutic approaches for chronic diseases.

In conclusion, 1599432-41-3 represents a cornerstone compound in modern chemical biology and pharmaceutical innovation。 Its structural features, reactivity, and stability make it an invaluable tool for synthetic chemists, medicinal chemists,and materials scientists alike。 As research continues to uncover new applications, this organoboron compound is poised to play an even greater role in advancing scientific understanding and therapeutic development across multiple disciplines。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1599432-41-3)2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1132234
Purity:99%
Quantity:5g
Price ($):247.0
Email